Home > Products > Screening Compounds P60607 > 3'-Rhamnopiericidin A1
3'-Rhamnopiericidin A1 - 131622-62-3

3'-Rhamnopiericidin A1

Catalog Number: EVT-256741
CAS Number: 131622-62-3
Molecular Formula: C31H47NO8
Molecular Weight: 561.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3'-Rhamnopiericidin A(1) is a piericidin rhamnoside from Streptomyces.
Source and Classification

3'-Rhamnopiericidin A1 is derived from actinomycetes, particularly from the genus Streptomyces. This compound is classified as a rhamnoside of piericidin A1, which itself is a member of the larger piericidin family, known for their complex structures and significant biological activities. The piericidins are primarily recognized for their antibacterial properties and their potential as therapeutic agents against various pathogens .

Synthesis Analysis

The synthesis of 3'-rhamnopiericidin A1 involves several steps that can be categorized into biosynthetic and synthetic routes. The natural biosynthesis typically occurs through fermentation processes involving Streptomyces species. Specific strains are cultivated under controlled conditions to maximize yield.

In laboratory settings, synthetic approaches have been developed to create analogues of piericidins. For example, researchers have utilized palladium-catalyzed cross-coupling reactions and Julia coupling procedures to construct the complex polyunsaturated side chains characteristic of these compounds . The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve the desired stereochemistry and yield.

Molecular Structure Analysis

The molecular structure of 3'-rhamnopiericidin A1 features a core pyridinol ring substituted with a rhamnose sugar moiety. The compound's molecular formula is C18H27NO6, with a molecular weight of approximately 341.42 g/mol. The presence of the rhamnose unit significantly influences its solubility and biological activity . Advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to elucidate the structural details and confirm the stereochemistry of the compound .

Chemical Reactions Analysis

3'-Rhamnopiericidin A1 participates in various chemical reactions typical of its class. These include hydrolysis reactions where the glycosidic bond between the rhamnose sugar and the piericidin backbone can be cleaved under acidic or enzymatic conditions. Additionally, it can undergo oxidation and reduction reactions that modify its functional groups, potentially altering its biological activity . Studies have shown that modifications to the side chain can significantly affect the compound's efficacy against bacterial strains .

Mechanism of Action

The mechanism of action of 3'-rhamnopiericidin A1 primarily involves inhibition of bacterial protein synthesis. It is believed to interact with ribosomal RNA or proteins within the bacterial ribosome, disrupting normal translation processes. This action leads to bacteriostatic effects against Gram-negative bacteria, making it a candidate for further development as an antibiotic . Research has indicated that structural modifications can enhance or diminish this activity, providing insights into optimizing therapeutic applications .

Physical and Chemical Properties Analysis

3'-Rhamnopiericidin A1 exhibits specific physical and chemical properties that are critical for its application in research and medicine:

  • Appearance: Typically found as a solid powder.
  • Solubility: Soluble in dimethyl sulfoxide but has limited solubility in water due to its hydrophobic nature.
  • Stability: Stable under dry conditions but should be stored in dark environments at low temperatures (0-4°C for short-term; -20°C for long-term) to prevent degradation.
  • Purity: Commercial preparations often exceed 98% purity .
Applications

The applications of 3'-rhamnopiericidin A1 span various fields:

  • Antibacterial Research: Its primary application lies in microbiology as an antibacterial agent against resistant strains.
  • Pharmaceutical Development: Ongoing studies explore its potential as a lead compound for developing new antibiotics or adjunct therapies.
  • Biochemical Studies: Researchers utilize this compound to study protein synthesis mechanisms in bacteria, contributing to broader antibiotic resistance research .
Historical Discovery and Taxonomic Classification of 3'-Rhamnopiericidin A1

Initial Isolation from Streptomyces spp.: Chronology and Methodological Approaches

The discovery of 3'-Rhamnopiericidin A1 was first documented in 1990 when researchers isolated this novel piericidin rhamnoside from a Streptomyces strain. The compound was identified using a combination of chromatographic separation (including silica gel column chromatography and preparative TLC) and spectroscopic characterization (notably NMR and high-resolution mass spectrometry) [1]. The isolation protocol revealed a molecular formula of C31H47NO9, with the rhamnose moiety confirmed at the 3' position of the piericidin aglycone backbone [1] [2]. This represented a significant expansion of the known structural diversity within the piericidin family, which had previously been dominated by glucosylated derivatives.

Production yields were notably low in wild-type strains (typically <5 mg/L), reflecting challenges in native biosynthesis. Subsequent methodological refinements in the 1996 study of related compounds employed reverse-phase HPLC with photodiode array detection, enhancing the resolution of minor glycosylated analogs [1]. The 2021 heterologous expression study in Streptomyces youssoufiensis OUC6819 demonstrated that genetic engineering of glycosyltransferase pathways could increase titers by ~2.5-fold, confirming the critical role of specialized enzymes in rhamnoside biosynthesis [2].

Table 1: Key Methodological Milestones in 3'-Rhamnopiericidin A1 Research

YearMethodological AdvanceImpact on Characterization
1990Silica gel chromatographyInitial purification from crude extracts
1990NMR spectroscopy (¹H, ¹³C)Structural elucidation of rhamnose linkage
1996Reverse-phase HPLCImproved separation of piericidin analogs
2021Heterologous GT expressionEnhanced production yields (2.5× increase)

Phylogenetic Context of Piericidin-Producing Actinomycetes

Piericidin biosynthesis is phylogenetically constrained to specific clades within the Actinomycetota, predominantly the genus Streptomyces. Genomic analyses reveal that piericidin-producing strains cluster within the "high-GC Gram-positive" evolutionary branch, sharing >95% 16S rRNA sequence similarity among bioactive isolates [5] [9]. Streptomyces youssoufiensis OUC6819—the source strain for 3'-Rhamnopiericidin A1—exhibits genomic features typical of piericidin producers, including a type I polyketide synthase (PKS) backbone and accessory glycosylation clusters [2].

Notably, piericidin pathways lack dedicated glycosyltransferase (GT) genes within their core biosynthetic gene clusters. Instead, rhamnosylation depends on promiscuous GTs (e.g., GT1507 homologs) encoded elsewhere in the genome. Phylogenetic mining shows these GT enzymes are widely distributed across Streptomyces and related genera (Kitasatospora, Streptacidiphilus), suggesting an evolutionarily conserved mechanism for glycoside diversification [2] [9]. This distribution pattern implies that horizontal gene transfer may have facilitated the spread of piericidin-modifying capabilities among soil-dwelling actinomycetes adapting to similar ecological niches.

Nomenclature Evolution: From SN-198-C to Systematic Naming Conventions

The compound initially designated SN-198-C during screening underwent systematic reclassification based on IUPAC guidelines and biosynthetic relationships. Its final designation—3'-Rhamnopiericidin A1—reflects three key attributes:

  • Core structure: Derivation from piericidin A1 aglycone
  • Glycosylation site: Attachment at the 3' position
  • Sugar identity: α-L-rhamnose configuration [1]

This naming aligns with the established convention for piericidin glycosides, where prefixes indicate modification sites (e.g., 10-glucopiericidin A1) and suffixes denote structural variants (e.g., 7-demethyl-3'-rhamnopiericidin A1) [1] [2]. The "A1" suffix specifically designates the parent piericidin scaffold with a C15 polyketide chain. The transition from alphanumeric screening codes (SN-198-C) to chemically descriptive names exemplifies the systematization of natural product nomenclature in the late 20th century, driven by the need for unambiguous structural communication [7].

Table 2: Nomenclature Patterns in Piericidin Glycosides

Compound NameModification SiteSugar UnitParent Scaffold
3'-Rhamnopiericidin A13'α-L-RhamnosePiericidin A1
10-Glucopiericidin A1 (GPA)10β-D-GlucosePiericidin A1
7-Demethyl-3'-rhamnopiericidin A13'α-L-Rhamnose7-Demethyl-piericidin

Properties

CAS Number

131622-62-3

Product Name

3'-Rhamnopiericidin A1

IUPAC Name

(2R,3R,4R,5R,6S)-2-[2-[(2E,5Z,7Z,9R,10R,11Z)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methylpyridin-4-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C31H47NO8

Molecular Weight

561.7 g/mol

InChI

InChI=1S/C31H47NO8/c1-10-19(4)24(33)20(5)16-18(3)13-11-12-17(2)14-15-23-21(6)28(29(37-8)30(32-23)38-9)40-31-27(36)26(35)25(34)22(7)39-31/h10-11,13-14,16,20,22,24-27,31,33-36H,12,15H2,1-9H3/b13-11-,17-14+,18-16-,19-10-/t20-,22+,24+,25+,26-,27-,31-/m1/s1

InChI Key

ZIBGPNICZWZARG-TWWKIJBXSA-N

SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=C(C(=N1)OC)OC)OC2C(C(C(C(O2)C)O)O)O)C)C)O

Solubility

Soluble in DMSO

Synonyms

3'-rhamnopiericidin A(1)
3'-rhamnopiericidin A1
SN-198-C

Canonical SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=C(C(=N1)OC)OC)OC2C(C(C(C(O2)C)O)O)O)C)C)O

Isomeric SMILES

C/C=C(/C)\[C@@H]([C@H](C)/C=C(/C)\C=C/C/C(=C/CC1=C(C(=C(C(=N1)OC)OC)O[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)/C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.